molecular formula C24H26N2O3S B2781542 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide CAS No. 868676-80-6

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide

Katalognummer: B2781542
CAS-Nummer: 868676-80-6
Molekulargewicht: 422.54
InChI-Schlüssel: DVKZJVIHQCNFQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a central benzamide scaffold substituted with a sulfamoyl group bearing benzyl and isopropyl (propan-2-yl) moieties. The N-(2-methylphenyl) group on the benzamide further differentiates its structure. The compound’s design leverages sulfamoyl and benzamide groups, which are common in medicinal chemistry for their pharmacokinetic and target-binding properties.

Eigenschaften

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18(2)26(17-20-10-5-4-6-11-20)30(28,29)22-15-13-21(14-16-22)24(27)25-23-12-8-7-9-19(23)3/h4-16,18H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKZJVIHQCNFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with benzyl chloride and propan-2-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related sulfonamide-benzamide derivatives from the literature:

Table 1: Structural and Functional Comparison of Sulfonamide-Benzamide Analogs

Compound Name Sulfamoyl Substituents Benzamide Substituent Key Biological Activity/Application Reference
Target Compound Benzyl, Propan-2-yl 2-Methylphenyl Not explicitly reported -
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl, Methyl 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl Antifungal (C. albicans) via thioredoxin reductase inhibition
Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) 3-Fluorophenyl Phenethyl, 5-Chloro PD-L1 inhibitor (57.15% inhibition)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide 5-Methylisoxazol-4-yl Imidazol-1-yl Antifungal activity
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Bis(2-methylpropyl), 4-methylpyrimidin-2-yl Phenyl with pyrimidinyl sulfamoyl Not explicitly reported (structural analog)

Key Observations

Sulfamoyl Substituent Effects

  • The target compound’s benzyl and isopropyl groups on the sulfamoyl moiety may enhance lipophilicity compared to analogs with aryl substituents (e.g., 3-fluorophenyl in Compound 30) . This could influence membrane permeability and metabolic stability.
  • In LMM5, the methyl group on the sulfamoyl nitrogen is linked to antifungal activity, suggesting that alkyl/aryl groups modulate target affinity .

Benzamide Modifications The 2-methylphenyl group on the benzamide in the target compound contrasts with electron-withdrawing substituents (e.g., 5-chloro in Compound 30), which are associated with PD-L1 inhibition . Heterocyclic extensions (e.g., oxadiazole in LMM5, imidazole in ) are critical for activity in some analogs but absent in the target compound. These groups often enhance target engagement or solubility .

Biological Activity Trends

  • PD-L1 Inhibition : Fluorinated aryl sulfamoyl groups (e.g., 3-fluorophenyl in Compound 30) correlate with moderate PD-L1 inhibition (50–60% at 10 µM) . The target compound’s benzyl/isopropyl groups may favor alternative targets.
  • Antifungal Activity : Sulfamoyl-benzamide hybrids with heterocycles (e.g., oxadiazole in LMM5) show efficacy against C. albicans, likely due to interactions with fungal thioredoxin reductase .

Safety and ADMET Profiles

  • Analogs like Compound 30 exhibit low cytotoxicity in fibroblast cell lines, suggesting that bulky sulfamoyl groups (e.g., benzyl/isopropyl) may reduce off-target effects .

Molecular Docking and Mechanism Insights

  • PD-L1 Inhibitors : Compounds with halogenated benzamide moieties (e.g., 5-chloro in Compound 30) form hydrogen bonds with PD-L1’s hydrophobic pocket, while sulfamoyl groups stabilize interactions via van der Waals forces .
  • Antifungal Agents: LMM5’s oxadiazole ring likely interacts with C.

Biologische Aktivität

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, and its molecular formula is C24H26N2O3SC_{24}H_{26}N_{2}O_{3}S. The synthesis typically involves the reaction of 4-aminobenzamide with benzyl chloride and propan-2-ylamine in the presence of sodium hydroxide, under controlled temperature and pressure conditions to maximize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulating receptor functions through interactions with binding sites. These interactions can lead to significant changes in cellular pathways and physiological responses.

Antitumor Activity

Research indicates that compounds related to benzamide derivatives exhibit antitumor properties. For instance, studies have shown that certain benzamide derivatives inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. The structural features of this compound may enhance its efficacy against cancer cells compared to traditional therapies .

Neuroleptic Activity

Benzamide derivatives have been evaluated for their neuroleptic activity, particularly in models of psychosis. The compound has shown potential in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting its role as a candidate for treating neuropsychiatric disorders .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-[benzyl(propan-2-yl)sulfamoyl]butanoic acidSimilar sulfamoyl groupModerate antitumor activity
N-substituted 4-sulfamoylbenzoic acid derivativesVaries in substituentsVariable activity against cancer

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various benzamide derivatives on tumor cell lines, highlighting that compounds with similar structures to this compound exhibited significant inhibition of cell growth, particularly in breast and prostate cancer models.
  • Neuroleptic Effects : In a behavioral study involving rats, the compound was found to reduce stereotypy induced by apomorphine significantly, suggesting potential applications in treating schizophrenia or similar disorders.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodology : The compound is synthesized via multi-step organic reactions. A typical route involves:

  • Sulfamoylation : Reacting a benzamide precursor with benzyl(propan-2-yl)sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Coupling : The sulfamoyl intermediate is coupled to the 2-methylphenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Optimization : Lab-scale optimization focuses on controlling stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to improve yields (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., sulfamoyl protons at δ 3.1–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • IR : Sulfamoyl S=O stretches appear at 1150–1250 cm1^{-1}, and amide C=O at ~1650 cm1^{-1} .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 451.2) .
    • Contradiction Resolution : Discrepancies in melting points or spectral data require cross-validation using X-ray crystallography (e.g., single-crystal XRD for absolute conformation) or alternative solvents for NMR (e.g., DMSO-d6_6 vs. CDCl3_3) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what experimental assays validate these predictions?

  • Computational Approach :

  • Docking Studies : Molecular docking against targets like COX-2 or bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing sulfamoyl groups) with antimicrobial potency .
    • Experimental Validation :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values .

Q. What strategies mitigate challenges in resolving structural ambiguities arising from overlapping spectral signals?

  • Advanced NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping aromatic protons .
  • Crystallography : Single-crystal XRD resolves stereochemical ambiguities (e.g., sulfamoyl group orientation) .
  • Isotopic Labeling : 15N^{15}N-labeling of the sulfamoyl group simplifies 15N^{15}N-NMR interpretation .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacokinetic properties?

  • Modification Strategies :

  • Lipophilicity : Introducing methyl groups (e.g., 2-methylphenyl) enhances membrane permeability but may reduce solubility .
  • Metabolic Stability : Fluorination of the benzyl group slows hepatic clearance, as shown in microsomal stability assays .
    • PK Studies : In vivo rodent models assess bioavailability and half-life, with LC-MS/MS quantifying plasma concentrations .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported biological activity data for structurally similar sulfamoylbenzamides?

  • Root Causes : Variability in assay conditions (e.g., pH, serum content) or impurities in test compounds .
  • Resolution :

  • Standardized Protocols : Follow CLSI guidelines for antimicrobial testing .
  • HPLC-Purified Samples : Ensure >98% purity before activity assays .

Q. What are the limitations of current synthetic routes, and how can green chemistry principles improve sustainability?

  • Limitations : Use of toxic solvents (e.g., DCM) and low atom economy in sulfamoylation .
  • Improvements :

  • Solvent Replacement : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Catalysis : Employ immobilized lipases for amide bond formation to reduce waste .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight451.58 g/mol (C25H _{25}H _{27}N2O _{2}O _{3}S)
1H^1H NMR (CDCl3_3)δ 7.8 (d, 2H, Ar-H), δ 3.3 (m, 1H, CH)
Antimicrobial Activity (MIC)8 µg/mL (S. aureus), 32 µg/mL (E. coli)
Cytotoxicity (IC50_{50})12 µM (MCF-7), 18 µM (HeLa)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.